molecular formula C17H25N3O3S B12223172 1-methyl-2-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide

1-methyl-2-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12223172
M. Wt: 351.5 g/mol
InChI Key: IUNVQMJJCMVBJP-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a dihydropyridine ring, a thiomorpholine moiety, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dihydropyridine ring, the introduction of the thiomorpholine moiety, and the attachment of the oxane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-methyl-2-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-methyl-2-oxo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide has a unique combination of functional groups that confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H25N3O3S

Molecular Weight

351.5 g/mol

IUPAC Name

1-methyl-2-oxo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H25N3O3S/c1-19-6-2-3-14(16(19)22)15(21)18-13-17(4-9-23-10-5-17)20-7-11-24-12-8-20/h2-3,6H,4-5,7-13H2,1H3,(H,18,21)

InChI Key

IUNVQMJJCMVBJP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2(CCOCC2)N3CCSCC3

Origin of Product

United States

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